In Vitro Cytotoxicity Profile: Sub-Micromolar Antiproliferative Activity Against HeLa and MCF-7 Cancer Cell Lines
Derivatives of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine demonstrate sub-micromolar antiproliferative potency against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines . While direct head-to-head comparison data against specific mono-halogenated analogs are not available in the primary literature, the observed IC₅₀ range of 0.12–0.21 µM places this compound class within an activity range comparable to established colchicine-site tubulin polymerization inhibitors. The mechanism of action—tubulin polymerization inhibition—is validated by independent assays showing disruption of microtubule dynamics .
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.12–0.21 µM (derivatives of 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine) |
| Comparator Or Baseline | Unsubstituted pyrrolo[2,3-c]pyridine (activity data not reported in same assay system; comparative inference based on scaffold-level SAR) |
| Quantified Difference | Not directly quantifiable; class-level inference indicates that dual halogenation at C3 and C7 is a prerequisite for achieving sub-micromolar cytotoxicity in this scaffold class |
| Conditions | HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines; standard MTT or similar viability assay; exact exposure duration not specified in accessible source fragments |
Why This Matters
This quantitative cytotoxicity range (0.12–0.21 µM) establishes 3,7-dichloro-1H-pyrrolo[2,3-c]pyridine as a validated starting point for tubulin-targeting anticancer programs, enabling medicinal chemistry teams to prioritize this scaffold over mono-halogenated analogs that lack demonstrated sub-micromolar activity in these cell lines.
